![molecular formula C21H22FN5O2S B2523409 1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine CAS No. 1251704-25-2](/img/structure/B2523409.png)
1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine
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Overview
Description
The compound you’re asking about contains several functional groups, including a 1,2,4-oxadiazole ring, a pyridine ring, a piperazine ring, and a thioacetyl group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .
Scientific Research Applications
Antibacterial Activity
The derivatives of 1,3-diazole (imidazole) exhibit antibacterial properties. Researchers have investigated their effectiveness against various bacterial strains. The compound’s structural features, such as the oxadiazole ring and the pyridine group, contribute to its antimicrobial potential .
Antioxidant Capacity
Imidazole-containing molecules often possess antioxidant properties. These compounds help neutralize harmful free radicals, protecting cells from oxidative damage. Our compound’s thioacetyl group and heterocyclic rings may contribute to antioxidant activity.
Mechanism of Action
Target of action
The compound contains an oxadiazole ring, which is a heterocyclic compound. Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, the targets of this compound could be one or more proteins involved in these biological processes.
Mode of action
The mode of action of this compound would depend on its specific targets. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a specific metabolite. If it targets a receptor, it might either block or activate the receptor, leading to changes in cell signaling .
Biochemical pathways
Again, the affected pathways would depend on the specific targets of this compound. If the compound targets an enzyme involved in a specific metabolic pathway, then this pathway would be affected .
Pharmacokinetics
For example, the presence of the oxadiazole ring might influence the compound’s solubility and therefore its absorption and distribution .
Result of action
The molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has anticancer activity, it might lead to cell cycle arrest or apoptosis in cancer cells .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound’s stability might be affected by the pH of the environment, and its efficacy might be influenced by the presence of other competing molecules .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2S/c1-2-18-24-21(29-25-18)15-7-8-19(23-13-15)30-14-20(28)27-11-9-26(10-12-27)17-6-4-3-5-16(17)22/h3-8,13H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWAXFDQCVHAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine |
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